Indolizin-7-ol
Overview
Description
Indolizin-7-ol is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and significant biological activities. The indolizine core is a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring. This compound, specifically, has a hydroxyl group attached to the seventh position of the indolizine ring, which imparts unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolizines, including indolizin-7-ol, can be achieved through various methods. Classical methodologies such as the Scholtz or Chichibabin reactions have been widely used. These methods involve the cyclization of pyridine or pyrrole derivatives under specific conditions . Recent advances have introduced transition metal-catalyzed reactions and oxidative coupling approaches .
Industrial Production Methods: Industrial production of indolizines often involves the use of scalable and efficient synthetic routes. Radical-induced synthetic approaches have gained attention due to their high atom- and step-economy . These methods utilize radical species or intermediates to construct the indolizine ring, providing a practical route for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Indolizin-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group at the seventh position makes it a versatile compound for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to its corresponding ketone or carboxylic acid derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alcohol or amine derivatives.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indolizines, which can be further utilized in different applications.
Scientific Research Applications
Indolizin-7-ol has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of indolizin-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the seventh position plays a crucial role in its biological activity. This compound derivatives have been shown to inhibit enzymes such as DNA topoisomerase, which is involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Pyrrole: Pyrrole is a simpler nitrogen-containing heterocycle that forms the core structure of indolizine.
Quinoline: Quinoline is another nitrogen-containing heterocycle with a benzene ring fused to a pyridine ring.
Uniqueness of Indolizin-7-ol: this compound is unique due to the presence of the hydroxyl group at the seventh position, which imparts distinct chemical and biological properties. This functional group allows for further derivatization and enhances its potential as a bioactive molecule.
Properties
IUPAC Name |
indolizin-7-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-3-5-9-4-1-2-7(9)6-8/h1-6,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHZXOMIVRMJNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CC(=CC2=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623316 | |
Record name | Indolizin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470477-71-5 | |
Record name | Indolizin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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